molecular formula C22H24N4OS B5973522 2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide

2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide

Cat. No.: B5973522
M. Wt: 392.5 g/mol
InChI Key: WMQWAGOAZNEXAW-UHFFFAOYSA-N
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Description

2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction using butan-2-yl chloride and aluminum chloride as a catalyst.

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the quinoline derivative with N-methylhydrazine and carbon disulfide under basic conditions to form the hydrazinecarbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine, chloroquine, and camptothecin share the quinoline core structure and exhibit various biological activities.

    Hydrazinecarbothioamide Derivatives: Compounds with similar hydrazinecarbothioamide moieties, such as thiosemicarbazones, are known for their antimicrobial and anticancer properties.

Uniqueness

2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide is unique due to the combination of the quinoline core with the hydrazinecarbothioamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[[2-(4-butan-2-ylphenyl)quinoline-4-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-4-14(2)15-9-11-16(12-10-15)20-13-18(21(27)25-26-22(28)23-3)17-7-5-6-8-19(17)24-20/h5-14H,4H2,1-3H3,(H,25,27)(H2,23,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQWAGOAZNEXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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